molecular formula C13H11NO2 B8389117 alpha-(3-Pyridyloxy)acetophenone

alpha-(3-Pyridyloxy)acetophenone

Cat. No.: B8389117
M. Wt: 213.23 g/mol
InChI Key: HSJFAXGCCGQGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-(3-Pyridyloxy)acetophenone is a synthetic acetophenone derivative characterized by a pyridyloxy substituent at the alpha position. Acetophenones are aromatic ketones with a phenyl group attached to a carbonyl moiety, widely recognized for their versatility in pharmaceuticals, agrochemicals, and materials science . This compound may exhibit unique interactions in catalytic systems, drug-receptor binding, or environmental degradation due to its electronic and steric profile .

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

1-phenyl-2-pyridin-3-yloxyethanone

InChI

InChI=1S/C13H11NO2/c15-13(11-5-2-1-3-6-11)10-16-12-7-4-8-14-9-12/h1-9H,10H2

InChI Key

HSJFAXGCCGQGRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Catalytic Hydrogenation

Acetophenone derivatives with varied substituents exhibit distinct reactivities in chemical reactions. For example:

  • (p-Trifluoromethyl)acetophenone: The electron-withdrawing CF₃ group increases electrophilicity of the carbonyl carbon, enhancing reactivity in hydrogenation reactions. This derivative was reduced efficiently under asymmetric hydrogenation conditions using Rhodium catalysts .
  • (p-Amino)acetophenone: The electron-donating NH₂ group decreases carbonyl reactivity, requiring harsher conditions for reduction. This substituent also enables participation in hydrogen bonding, influencing biological interactions .
  • Alpha-(3-Pyridyloxy)acetophenone: The pyridyloxy group combines steric bulk and moderate electron-withdrawing effects (due to the electronegative oxygen and nitrogen atoms). This may result in intermediate reactivity compared to CF₃ and NH₂ derivatives. Its nitrogen atom could also facilitate coordination with metal catalysts or biological targets .

Table 1: Reactivity of Acetophenone Derivatives in Hydrogenation

Compound Substituent Reduction Yield (%) Catalyst System Reference
Acetophenone H (parent compound) 68 RhCl(NBD)-BDPP
(p-Trifluoromethyl)acetophenone CF₃ 92 RhCl(NBD)-3,5-(CH₃)₂-BDPP
(p-Amino)acetophenone NH₂ 45 RhCl(NBD)-1,3-diPh-BDPP
This compound 3-pyridyloxy Data pending Not reported in evidence

Note: Direct data for this compound is lacking in the provided evidence, but its behavior can be inferred from analogous compounds.

Environmental and Industrial Considerations

  • Industrial Use: Unlike natural acetophenones (e.g., paeonol from plants or fungal derivatives), this compound is synthetic, aligning with applications in controlled drug synthesis or specialty chemicals .

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